![molecular formula C22H20F3N3O3 B2562941 3-Benzyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021040-07-2](/img/structure/B2562941.png)
3-Benzyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
The compound “3-Benzyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), a benzyl group (an aromatic ring with a CH2 group attached), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms and a benzoyl group (a benzene ring attached to a carbonyl group)) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a spirocyclic structure. The presence of the benzyl and benzoyl groups suggests that the compound may have aromatic properties. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For this compound, the presence of the benzyl, benzoyl, and trifluoromethyl groups, as well as the spirocyclic structure, would all contribute to its properties .Scientific Research Applications
Supramolecular Chemistry and Molecular Interaction
Research has shown that derivatives of cyclohexane-5-spirohydantoin, which share structural similarities with the mentioned compound, exhibit interesting supramolecular outcomes due to fluorination. These outcomes include the formation of hydrogen-bonded centrosymmetric synthons and three-dimensional networks facilitated by C–H⋯O, C–H⋯π, and C–H⋯F interactions. The incorporation of fluorine atoms significantly alters the electrostatic potential, influencing the molecular interaction patterns within crystal structures (Simić et al., 2021).
Crystal Packing Preferences
Another study focused on the conformational and crystal packing preferences of cyclohexane-5-spirohydantoin derivatives, emphasizing how simple substitutions in the benzoyl unit can affect the molecular architecture and intermolecular interactions. This research provides insights into how specific chemical modifications, akin to those in the compound , can tailor the material's properties for various applications (Lazić et al., 2022).
Corrosion Inhibition
Spirocyclopropane derivatives have been studied for their potential in corrosion inhibition, particularly for mild steel protection in acidic environments. The research highlights the effectiveness of such compounds in forming protective layers on metal surfaces, suggesting possible applications of the compound for industrial corrosion protection (Chafiq et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c23-22(24,25)17-8-6-16(7-9-17)18(29)27-12-10-21(11-13-27)19(30)28(20(31)26-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZUMDZKPSUHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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